Home > Products > Screening Compounds P75651 > 5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid
5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid -

5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid

Catalog Number: EVT-4048222
CAS Number:
Molecular Formula: C21H18BrClN2O5
Molecular Weight: 493.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) quinazolin-4(3H)-one derivatives

Compound Description: This group of compounds shares the core structure of a pyrazolone ring linked to a quinazolinone moiety. The paper focuses on developing a simple and efficient synthetic method for these derivatives using polyphosphoric acid as a catalyst. []

Relevance: These derivatives are relevant due to the presence of the 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl group, which is also a key structural feature of 5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid. This shared motif suggests potential similarities in their chemical properties and reactivity. []

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid

Compound Description: This compound, abbreviated as NPOPPBA, is a non-peptidic inhibitor of 3CLpro, a protease crucial for the replication of the virus responsible for COVID-19. The study utilized in silico methods to investigate its potential pharmacological action, absorption, distribution, metabolism, excretion, toxicity profile, and drug-like properties. []

Relevance: NPOPPBA shares the central pyrazolone ring with 5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid. The presence of a phenyl ring at the 3-position of the pyrazolone in both compounds further highlights the structural similarity, although their substituents at the 1- and 4- positions differ. []

4-{(4Z)-4-[(2Z)-3-(4-Fluoroanilino)-1-hydroxybut-2-en-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

Compound Description: This compound is characterized by a pyrazole ring linked to a benzenesulfonamide moiety through a complex conjugated system. The crystal structure reveals a planar arrangement of the pyrazole and benzenesulfonamide rings. The molecule is stabilized by intramolecular hydrogen bonds involving the hydroxy and amine groups. []

Relevance: The compound shares the 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl core structure with 5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid. The presence of the benzylidene substituent at the 4-position of the pyrazolone ring in both compounds further emphasizes their structural similarity, despite differences in the specific substituents on the benzylidene group. []

(E,E)-4-{4-[3-(4-Chloroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide

Compound Description: This compound features a central pyrazole ring with benzene and conjugated substituents. The benzene ring is slightly twisted relative to the pyrazole ring. Intramolecular hydrogen bonds involving the amine and hydroxy groups stabilize the structure. []

Relevance: Similar to the previous compound, this molecule also shares the 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl core structure and the benzylidene substituent at the 4-position of the pyrazolone ring with 5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid, further suggesting a potential for similar chemical behavior. []

3-[4-(4,5-Dihydro-5-(substituted aryl)-1H-pyrazol-3-yl)phenyl]sydnones

Compound Description: This group encompasses fifteen synthesized compounds that were evaluated for their anti-inflammatory and analgesic properties. Some compounds within this group exhibited significant activity, comparable to standard drugs like phenylbutazone and aspirin. []

Relevance: This group of compounds shares a crucial structural element with 5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid: the presence of a substituted aryl group at the 4-position of the pyrazolone ring. This similarity points towards a potential for similar biological activity profiles. []

Arylidene analogues of Celecoxib

Compound Description: This class of compounds represents a series of arylidene analogues designed as selective COX-2 inhibitors. The arylidene group is attached to a pyrazolone ring that forms the core of the structure. These compounds were synthesized and characterized for their potential as anti-inflammatory agents. []

Relevance: This group holds significant relevance as it directly relates to the target compound, 5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid. The target compound itself fits the description of an arylidene analogue of Celecoxib, as it possesses an arylidene moiety linked to the pyrazolone core. This structural similarity strongly suggests that the insights gained from studying these analogues can directly apply to understanding the properties and potential applications of the target compound. []

Properties

Product Name

5-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid

IUPAC Name

5-[(4E)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]-2-chlorobenzoic acid

Molecular Formula

C21H18BrClN2O5

Molecular Weight

493.7 g/mol

InChI

InChI=1S/C21H18BrClN2O5/c1-4-30-19-16(22)8-12(9-18(19)29-3)7-14-11(2)24-25(20(14)26)13-5-6-17(23)15(10-13)21(27)28/h5-10H,4H2,1-3H3,(H,27,28)/b14-7+

InChI Key

MLGFRRBRJSMKTF-VGOFMYFVSA-N

SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O)C)OC

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.